Voxzogo Phase 3 Pivotal Trial: 1.57 cm/Year AGV Increase Versus Placebo in Children with Achondroplasia
In the pivotal randomized, double-blind, placebo-controlled Phase 3 trial (NCT03197766) of children aged 5-14 years with achondroplasia, vosoritide at 15 μg/kg/day demonstrated a statistically significant increase in annualized growth velocity (AGV) compared to placebo over 52 weeks [1].
| Evidence Dimension | Annualized Growth Velocity (AGV) at 52 weeks |
|---|---|
| Target Compound Data | Adjusted mean AGV change from baseline: +1.57 cm/year greater than placebo |
| Comparator Or Baseline | Placebo (daily subcutaneous injection) |
| Quantified Difference | 1.57 cm/year (95% CI: 1.22-1.93 cm/year; p < 0.0001) |
| Conditions | Phase 3, randomized, double-blind, placebo-controlled, multicenter trial; 121 participants aged 5-14 years with achondroplasia; daily subcutaneous injection of 15 μg/kg vosoritide vs placebo for 52 weeks |
Why This Matters
This 1.57 cm/year AGV advantage over placebo represents the first robust evidence for a precision therapy that addresses the underlying molecular pathology of achondroplasia, establishing vosoritide as the only pharmacotherapy with Level 1 evidence for improving linear growth in this population.
- [1] Savarirayan R, et al. Once-daily, subcutaneous vosoritide therapy in children with achondroplasia: a randomised, double-blind, phase 3, placebo-controlled, multicentre trial. Lancet. 2020;396(10252):684-692. View Source
